6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline
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Overview
Description
6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline is a complex organic compound that features a quinoline core substituted with bromine, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline typically involves multi-step organic reactions. One common method includes the bromination of 2-(5-bromofuran-2-yl)-4-phenylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: De-brominated quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(5-bromofuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- (6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(5-bromofuran-2-yl)methanone
Uniqueness
6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline stands out due to its unique combination of bromine, furan, and phenyl groups attached to the quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2NO/c20-13-6-7-16-15(10-13)14(12-4-2-1-3-5-12)11-17(22-16)18-8-9-19(21)23-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCQFMLXFKJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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